

An In-depth Technical Guide on Oncological Applications of TPOP146

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TPOP146	
Cat. No.:	B15572498	Get Quote

Initial Investigation and Clarification

A comprehensive review of publicly available scientific literature and clinical trial databases reveals no specific molecule or therapeutic agent designated as "**TPOP146**" with applications in oncology. It is possible that "**TPOP146**" is an internal compound name not yet disclosed in public forums, a typographical error, or a misunderstanding of an existing designation.

Given the lack of direct information, this guide will explore potential interpretations of the query based on related and similarly named concepts in oncological research. The following sections will provide in-depth technical information on two plausible areas of interest that may align with the user's request:

- Triphenylphosphine (TPP)-Based Mitochondria-Targeted Cancer Therapy: The "TPOP" prefix
 could be a variation of "TPP," a well-studied moiety used to deliver therapeutic agents to the
 mitochondria of cancer cells.
- The Role of CD146 in Oncology: The number "146" may refer to CD146, a cell adhesion molecule implicated in tumor progression and the biology of cancer stem-like cells.

This guide will proceed by presenting a detailed overview of these two topics, complete with summaries of quantitative data, experimental protocols, and visualizations of relevant signaling pathways, adhering to the user's specified formatting requirements.

Section 1: Triphenylphosphine (TPP)-Based Mitochondria-Targeted Cancer Therapy

Mitochondria are increasingly recognized as a promising target for cancer therapy due to their central role in cellular metabolism, survival, and apoptosis.[1] The unique physiological properties of cancer cell mitochondria, including a significantly more negative membrane potential compared to normal cells, allow for the selective accumulation of certain molecules. Triphenylphosphine (TPP), a lipophilic cation, is widely exploited as a "molecular GPS" to deliver anticancer agents specifically to this organelle.[1]

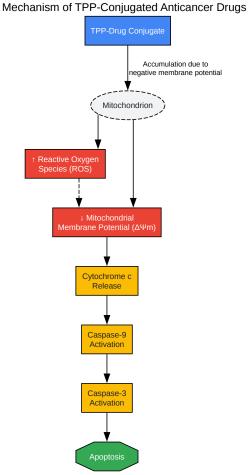
Quantitative Data Summary

The conjugation of TPP to various cytotoxic compounds has been shown to enhance their efficacy. The table below summarizes key quantitative data for several TPP-conjugated anticancer agents.

Compound	Cancer Cell Line(s)	Key Quantitative Finding(s)	Reference
Mito-HNK (TPP- Honokiol)	Various	Showed no significant in vivo toxicity in mice.	[1]
TPP-Glycyrrhetinic acid	Various	Induces cell cycle arrest, inhibiting cancer cell proliferation and migration.	[1]
PAPTP & PCARBTP (Psoralen derivatives)	Melanoma, Pancreatic Ductal Adenocarcinoma (PDAC)	Selectively eliminate cancer cells in vitro and in vivo with no significant effect on healthy tissues.	[1]
TPP-Tamoxifen	Her2 overexpressing tumors	Effectively inhibits tumor growth without systemic toxicity.	[1]
TPP-Doxorubicin (TPP-DOX)	Doxorubicin-resistant cancer cells	Overcomes drug resistance by inducing apoptosis through the mitochondrial pathway.	[1]
TPP-Betulinic acid	Various	Increased bioavailability and higher cytotoxicity compared to Betulinic acid alone.	[1]

Experimental Protocols

General Protocol for Assessing Mitochondrial Targeting and Cytotoxicity of TPP-Conjugated Compounds:


- Synthesis of TPP-Drug Conjugate: The therapeutic agent is chemically linked to a TPP moiety, often through an aliphatic linker to ensure proper folding and activity.
- Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) are cultured under standard conditions (e.g., 37°C, 5% CO2 in DMEM supplemented with 10% FBS).
- Subcellular Localization Studies:
 - Cells are treated with the TPP-drug conjugate.
 - Mitochondria are co-stained with a fluorescent mitochondrial marker (e.g., MitoTracker Red CMXRos).
 - The localization of the TPP-drug conjugate (if inherently fluorescent or tagged) is visualized using confocal microscopy. Co-localization of the drug and mitochondrial signals confirms successful targeting.
- Cytotoxicity Assay (MTT Assay):
 - Cells are seeded in 96-well plates and treated with varying concentrations of the TPP-drug conjugate and the unconjugated drug for 24-72 hours.
 - MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells.
 - The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
 - The half-maximal inhibitory concentration (IC50) is calculated to quantify the drug's cytotoxic potency.
- Apoptosis Assay (Annexin V/Propidium Iodide Staining):
 - Cells are treated with the TPP-drug conjugate at its IC50 concentration.
 - o Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

• The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

Signaling Pathways and Mechanisms of Action

TPP-conjugated drugs primarily induce cancer cell death by targeting mitochondrial functions and initiating the intrinsic apoptotic pathway.

Click to download full resolution via product page

Caption: TPP-mediated drug delivery to mitochondria induces apoptosis.

Section 2: The Role of CD146 in Oncology

CD146, also known as the Melanoma Cell Adhesion Molecule (MCAM) or MUC18, is a cell surface glycoprotein that plays a significant role in tumor progression, metastasis, and the biology of tumor-propagating cells (TPCs), which are thought to be a driving force behind cancer initiation and recurrence.[2]

Quantitative Data Summary

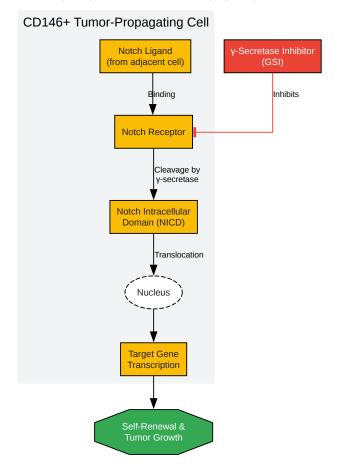
The expression of CD146 is correlated with poor prognosis and advanced disease in several cancer types.

Cancer Type	Key Quantitative Finding(s)	Implication	Reference
Sarcoma	CD146+ cells are highly tumorigenic and capable of self-renewal in serial transplantation assays.	CD146 is a marker for enriching tumor-propagating cells (TPCs).	[2]
Melanoma	CD146 expression is associated with tumor progression and metastasis.	A prognostic marker for poor survival.	[2]
Osteosarcoma	Gene expression profiling of CD146+ cells revealed upregulation of the Notch signaling pathway.	Targeting the Notch pathway in CD146+ cells may be a therapeutic strategy.	[2]

Experimental Protocols

Protocol for Isolation and Characterization of CD146+ Tumor-Propagating Cells:

- Tumor Digestion: Freshly resected primary human sarcoma tissue is mechanically minced and enzymatically digested (e.g., using collagenase) to obtain a single-cell suspension.
- Fluorescence-Activated Cell Sorting (FACS):
 - The single-cell suspension is incubated with a fluorescently labeled anti-CD146 antibody (e.g., anti-CD146-PE).



- Cells are sorted using a FACS instrument to isolate the CD146+ and CD146- populations.
- In Vivo Tumorigenicity Assay (Serial Xenotransplantation):
 - Limiting dilutions of sorted CD146+ and CD146- cells are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).
 - Tumor formation is monitored. The ability to form tumors at low cell numbers indicates high tumorigenicity.
 - Tumors that form are harvested, dissociated, and re-sorted for CD146 expression, followed by re-injection into new mice to assess self-renewal capacity.
- Gene Expression Profiling:
 - RNA is extracted from sorted CD146+ and CD146- cells.
 - Gene expression analysis is performed using techniques such as microarray or RNAsequencing to identify differentially regulated pathways.

Signaling Pathways and Therapeutic Implications

The identification of CD146 as a marker for TPCs has unveiled targetable signaling pathways within this aggressive cell population. In osteosarcoma, the Notch signaling pathway is a key dependency.

Targeting CD146+ Tumor-Propagating Cells

Click to download full resolution via product page

Caption: Inhibition of Notch signaling in CD146+ cells reduces tumor growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy | MDPI [mdpi.com]
- 2. Identification of CD146 as a marker enriched for tumor-propagating capacity reveals targetable pathways in primary human sarcoma PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide on Oncological Applications of TPOP146]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572498#oncological-applications-of-tpop146]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com